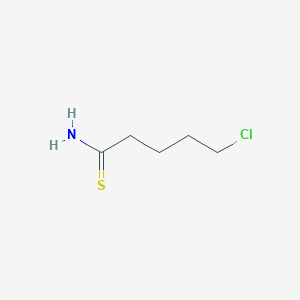

5-Chloropentanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10ClNS |

|---|---|

Molecular Weight |

151.66 g/mol |

IUPAC Name |

5-chloropentanethioamide |

InChI |

InChI=1S/C5H10ClNS/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) |

InChI Key |

OEBFWPZZAJWGFO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCl)CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloropentanethioamide and Analogous Halogenated Thioamides

General Approaches to Thioamide Synthesis Applicable to Halogenated Systems

The synthesis of thioamides, including those containing halogen atoms, can be achieved through several reliable and well-established methods. These techniques primarily involve the thionation of corresponding amides, conversion from nitrile precursors, or multi-component reactions that build the thioamide structure from simpler molecules.

Thionation Reactions Utilizing Specialized Reagents

The direct conversion of an amide's carbonyl group to a thiocarbonyl is a primary strategy for thioamide synthesis. This transformation is typically accomplished using phosphorus- and sulfur-based thionating agents. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most prominent among these.

Lawesson's reagent (LR) is recognized as a mild and convenient agent for the thionation of amides, ketones, and esters, often providing good yields. organic-chemistry.org Reactions with LR are generally faster and can be conducted at lower temperatures compared to those using P₄S₁₀. organic-chemistry.orgchemspider.com For instance, thionation can be effectively carried out in tetrahydrofuran (B95107) (THF) at room temperature, which is a significant improvement over older procedures requiring high temperatures in solvents like toluene (B28343). chemspider.com This mildness is advantageous when working with substrates containing sensitive functional groups, including halogens.

Phosphorus pentasulfide (P₄S₁₀) is another classic reagent for this transformation. mdpi.com However, reactions with P₄S₁₀ often necessitate higher temperatures and can sometimes lead to side products, particularly with more complex molecules. thieme-connect.comcaltech.edu To enhance its selectivity and ease of use, a storable, crystalline P₄S₁₀-pyridine complex has been developed. organic-chemistry.orgorganic-chemistry.org This complex has proven to be an exceptionally selective thionating agent in solvents like acetonitrile (B52724) and is noted for producing cleaner reaction products compared to LR or P₄S₁₀ alone. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Common Thionating Reagents for Halogenated Systems

| Reagent | Typical Conditions | Advantages | Considerations for Halogenated Substrates |

|---|---|---|---|

| Lawesson's Reagent (LR) | Toluene or THF, room temperature to reflux organic-chemistry.orgchemspider.com | Mild conditions, good yields, faster reaction times than P₄S₁₀ chemspider.com | Generally compatible; mildness helps prevent side reactions involving the halogen. |

| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in dry pyridine, xylene, or toluene mdpi.com | Powerful, well-established reagent caltech.edu | Can require harsh conditions and may cause side products with some halogenated systems thieme-connect.com |

| P₄S₁₀-Pyridine Complex | Acetonitrile or dimethyl sulfone, elevated temperatures organic-chemistry.org | Storable, odorless, highly selective, cleaner products organic-chemistry.org | Excellent selectivity makes it a superior choice for complex or sensitive halogenated substrates. |

Synthetic Pathways Initiated from Nitrile Precursors

Nitriles serve as versatile starting materials for the synthesis of primary thioamides. The addition of a sulfur source across the carbon-nitrogen triple bond is a direct and efficient route.

A common method involves the reaction of a nitrile with hydrogen sulfide (B99878) (H₂S). google.com While this can require high pressure, modifications have been developed to circumvent this, such as using an anion-exchange resin catalyst in a methanol-water mixture at ambient temperature and pressure. researchgate.net Another approach utilizes sodium hydrogen sulfide with magnesium chloride in dimethylformamide (DMF). researchgate.net

Alternatively, thioacetic acid in the presence of a base like calcium hydride can convert both aliphatic and aromatic nitriles into thioamides in good to excellent yields. organic-chemistry.org This method is particularly valuable for halogenated systems as it is mild and proceeds without promoting unwanted nucleophilic substitution of the halogen, a common side reaction with other sulfide-based reagents. thieme-connect.comorganic-chemistry.org Phosphorus pentasulfide has also been employed to convert a variety of nitriles into thioamides in high yields. organic-chemistry.orgresearchgate.net

Table 2: Synthesis of Halogenated Thioamides from Nitriles

| Sulfur Source/Reagent System | Typical Conditions | Compatibility with Halogens | Reported Yields |

|---|---|---|---|

| H₂S / Anion-Exchange Resin | Methanol/Water, room temperature, ambient pressure researchgate.net | Compatible, avoids harsh conditions. | 25-96% researchgate.net |

| Thioacetic Acid / Calcium Hydride | Solvent-free, 80 °C organic-chemistry.org | Excellent; avoids nucleophilic substitution of halogens thieme-connect.comorganic-chemistry.org | 76-95% organic-chemistry.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Various solvents, often heated organic-chemistry.org | Good, but can cause side reactions with some halogenated aryl nitriles thieme-connect.comorganic-chemistry.org | High organic-chemistry.orgresearchgate.net |

| Ammonium (B1175870) Sulfide | Methanol, room temp or microwave irradiation researchgate.net | Generally compatible. | Excellent researchgate.net |

Multi-Component Condensation Reactions Incorporating Halogenated Reactants and Sulfur Sources

Multi-component reactions (MCRs) offer an efficient pathway to synthesize thioamides by combining three or more reactants in a single step. chemistryforsustainability.org The Willgerodt-Kindler reaction is a classic example, typically involving a ketone, an amine (like morpholine), and elemental sulfur to produce a thioamide. organic-chemistry.orgchemrxiv.org This reaction has been successfully applied to halogenated substrates. For example, studies using halogenated acetophenones have shown that the reaction proceeds efficiently without nucleophilic displacement of the halogen, especially when conducted in greener solvents like polyethylene (B3416737) glycol (PEG-600). tandfonline.comtandfonline.com Another variation involves a three-component reaction of chlorohydrocarbons, an amide (like DMF), and elemental sulfur, providing a general route to thioamides. researchgate.net These MCRs represent an atom-economical and often more environmentally benign alternative to traditional methods. chemistryforsustainability.orgscispace.com

Targeted Synthesis Strategies for ω-Halogenated Thioamides

For the specific synthesis of ω-halogenated thioamides like 5-chloropentanethioamide, the most direct strategies involve either building the thioamide function onto a pre-halogenated carbon skeleton or, less commonly, introducing the halogen after the thioamide has been formed.

Utilization of Pre-Halogenated Starting Materials in Construction

The most straightforward and reliable method for synthesizing this compound is to begin with a commercially available five-carbon chain that already contains the chlorine atom at the terminal (ω) position. The two most logical precursors are 5-chloropentanamide (B2791951) and 5-chloropentanenitrile.

Thionation of 5-Chloropentanamide: The corresponding amide, 5-chloropentanamide, can be directly converted to this compound using the thionation reagents discussed previously (Section 2.1.1). The use of a mild and selective reagent like Lawesson's reagent or the P₄S₁₀-pyridine complex would be ideal to ensure the integrity of the carbon-chlorine bond. chemspider.comorganic-chemistry.org

Conversion of 5-Chloropentanenitrile: Starting with 5-chloropentanenitrile, the thioamide can be formed via methods from Section 2.1.2. Reacting the nitrile with H₂S and a suitable catalyst or, perhaps more effectively, with thioacetic acid and calcium hydride, would yield the desired product while minimizing the risk of side reactions involving the chloro group. researchgate.netorganic-chemistry.org

Table 3: Proposed Synthetic Pathways to this compound

| Starting Material | Reagent System | Reaction Type | Product |

|---|---|---|---|

| 5-Chloropentanamide | Lawesson's Reagent or P₄S₁₀-Pyridine Complex chemspider.comorganic-chemistry.org | Thionation | This compound |

| 5-Chloropentanenitrile | Thioacetic Acid / CaH₂ or H₂S / Catalyst researchgate.netorganic-chemistry.org | Nitrile Conversion | This compound |

Post-Synthetic Halogenation of Thioamide Derivatives

The alternative strategy of forming the thioamide first (e.g., pentanethioamide) and then introducing the chlorine atom is significantly more challenging. The thioamide functional group itself is reactive towards many common halogenating agents. The sulfur atom is nucleophilic and can be readily oxidized. google.com This reactivity often leads to undesired side reactions, such as oxidative cyclization to form heterocyclic compounds like isothiazoles or thiadiazoles, rather than simple halogenation of the alkyl chain. google.comacs.org While electrophilic halogenation is common on activated aromatic rings attached to a thioamide moiety, selective free-radical or electrophilic halogenation at the terminal position of an alkyl chain in the presence of a thioamide group is not a well-established or straightforward procedure. Therefore, the construction of ω-halogenated thioamides almost exclusively relies on the use of pre-halogenated starting materials.

Environmentally Conscious Approaches in Halogenated Thioamide Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of thioamides. rsc.org These approaches often involve the use of non-toxic, biodegradable, and recyclable solvents or catalyst-free conditions.

A significant advancement in this area is the use of Deep Eutectic Solvents (DESs) as a medium for thioamide synthesis. rsc.org One such protocol describes the one-pot, three-component reaction of aldehydes or ketones, secondary amines, and elemental sulfur in a DES composed of choline (B1196258) chloride and urea. rsc.orgrsc.org This method successfully produces a wide variety of thioamides in good to excellent yields under mild conditions (e.g., 45 °C for aldehydes) without the need for an additional catalyst. rsc.orgrsc.org The DES itself acts as a biodegradable and recyclable medium, enhancing the sustainability of the process by reducing energy consumption and waste. rsc.org Control experiments indicate that the reaction proceeds through the formation of an imine intermediate, which then reacts with sulfur to yield the thioamide. rsc.org

Another cornerstone of green thioamide synthesis is the use of water as a reaction solvent. rhhz.netorganic-chemistry.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. rhhz.net Protocols have been developed for a catalyst-free, water-mediated synthesis of thioamides from readily available starting materials, which can be easily scaled up. organic-chemistry.orgorganic-chemistry.org This method avoids the use of hazardous organic solvents and additives. organic-chemistry.org While many reported methods for synthesizing thioamides, such as the Willgerodt–Kindler reaction, often rely on toxic solvents, expensive reagents, or harsh conditions, these newer aqueous methods provide a more practical and environmentally friendly alternative. rsc.org

Table 1: Comparison of Green Synthetic Methods for Thioamides

| Method | Solvent System | Key Features | Typical Conditions | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent (DES) Synthesis | Choline chloride-urea | Catalyst-free; Biodegradable and recyclable solvent; Good to excellent yields. | Aldehyd/ketone, amine, sulfur; 45-90 °C. | rsc.org, rsc.org |

| Water-Mediated Synthesis | Water | No input energy, additives, or catalysts required; Mild conditions. | Readily available starting materials and amines. | organic-chemistry.org, organic-chemistry.org |

| Iodine-Catalyzed Oxidative Dimerization | Water | Uses molecular oxygen as a green terminal oxidant. | Iodine catalyst; Forms 1,2,4-thiadiazoles from thioamides. | rhhz.net |

Catalytic Systems in the Synthesis of Halogenated Thioamides

Catalysis is central to the modern synthesis of halogenated thioamides, offering pathways to novel molecular structures through highly efficient and selective reactions. Both transition metals and biological enzymes have been harnessed to facilitate thioamide formation, often under conditions that are milder and more controlled than traditional stoichiometric methods.

Transition Metal-Mediated Transformations

Transition metal catalysis provides powerful tools for forming C–S and C–N bonds, enabling the construction of complex thioamides through reactions like C–H functionalization. bohrium.com These methods are prized for their high efficiency and atom economy. bohrium.com The thioamide functional group itself can act as a directing group, guiding the metal catalyst to activate a specific C–H bond for subsequent transformation.

Recent advances include the use of cobalt and iridium catalysts:

Cp*Co(III)-Catalyzed C–H Allylation : A method has been developed for the C–H allylation of ferrocene (B1249389) thioamides using allyl carbonates. acs.org In this process, the thiocarbonyl group is crucial for directing the cobalt catalyst to activate the C–H bond, leading to the formation of various allylated ferrocene derivatives in high yields. acs.org

Iridium(I)-Catalyzed C–H Arylation : Thioamide-directed C–H arylation has also been demonstrated, showcasing the versatility of the thioamide group in guiding transition metal catalysts. bohrium.com

While effective, a persistent challenge in this area is the potential for sulfur-containing molecules to poison the metal catalysts. researchgate.net This has spurred research into more robust catalytic systems, including those based on earth-abundant metals like manganese, for transformations such as the hydrogenative desulfurization of thioamides. researchgate.net Additionally, transition-metal-free approaches for thioamide transformations, such as transamidation, are being explored to circumvent these challenges. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Thioamide Synthesis/Functionalization

| Catalyst System | Reaction Type | Substrate Class | Key Feature | Reference |

|---|---|---|---|---|

| Cp*Co(III) | C–H Allylation | Ferrocene thioamides | Thioamide acts as a directing group for C–H activation. | acs.org |

| Iridium(I) | C–H Arylation | Aromatic thioamides | Demonstrates thioamide-directed C–H functionalization. | bohrium.com |

| Manganese | Hydrogenative Desulfurization | Thioamides | First earth-abundant transition metal catalyst for this reaction. | researchgate.net |

| Copper(I) | Thioacylation of Alkynes | Tetraalkyl thiuram compounds and alkynes | Inexpensive starting materials and good yields for alkynyl thioamides. | researchgate.net |

Biocatalytic Strategies for Thioamide Formation

Nature has evolved sophisticated enzymatic machinery for the synthesis of the few, rare thioamide-containing natural products. nih.gov These biological systems offer a blueprint for developing highly selective and environmentally benign biocatalytic methods for thioamide production. rsc.org

The biosynthesis of peptidic thioamides is an area of active research. One key discovery is the role of the YcaO superfamily of enzymes. In Methanosarcina acetivorans, a YcaO enzyme, in conjunction with a partner protein TfuA, was found to catalyze ATP-dependent thioamidation on a peptide backbone. pnas.org This reaction utilizes an external sulfide source, such as Na₂S, and proceeds through a proposed mechanism analogous to azoline formation, involving the phosphorylation of the backbone amide. pnas.org

Another well-characterized pathway is the biosynthesis of the thioamide-bearing antimetabolite 6-thioguanine (B1684491) (6-TG) in the plant pathogen Erwinia amylovorans. nih.govnih.gov This transformation is accomplished by a specialized two-enzyme system:

YcfA : An adenylating enzyme that first activates a guanosine (B1672433) monophosphate (GMP) precursor and then facilitates the transfer of a mercapto group from L-cysteine to the activated carbonyl. nih.gov

YcfC : A dedicated C-S lyase that cleaves the resulting S-adduct intermediate to release the final thioamide product. nih.gov

This enzymatic route is distinct from other known sulfur-transfer pathways and showcases a unique, prodrug-like mechanism for thioamide formation. nih.govresearchgate.net The successful in-vitro reconstitution of these enzyme systems opens the door for their use in synthetic biology to produce novel thioamide compounds. nih.govnih.gov

Table 3: Characterized Enzymatic Systems for Thioamide Biosynthesis

| Enzyme System | Organism | Product/Function | Mechanism Highlights | Reference |

|---|---|---|---|---|

| YcaO / TfuA | Methanosarcina acetivorans | Peptidic thioamidation | ATP-dependent; requires external sulfide source; involves backbone phosphorylation. | pnas.org |

| YcfA / YcfC | Erwinia amylovorans | 6-Thioguanine (6-TG) biosynthesis | Two-enzyme system; uses L-cysteine as sulfur donor; involves an S-adduct intermediate cleaved by a C-S lyase. | nih.gov, researchgate.net, nih.gov |

{"@context":"http://schema.org","@type":"Article","name":"Reactivity Profiles and Mechanistic Investigations of this compound","articleBody":"This article details the chemical reactivity of this compound, focusing on the distinct transformations of its two primary functional regions: the thioamide group and the chloropentane alkyl chain. The reactivity of the thioamide is explored through its participation in cycloaddition reactions, various oxidative pathways, coupling reactions, and its role as a precursor in the synthesis of specific heterocyclic systems. Concurrently, the reactivity of the chloropentane segment is examined, with a specific focus on nucleophilic substitution at the halogenated carbon center.\n\n### 3.1. Chemical Transformations Involving the Thioamide Functional Group \n\nThe thioamide functional group, characterized by a planar C(S)N core, is a versatile moiety in organic synthesis. Its reactivity is influenced by the greater charge transfer from the nitrogen atom to the C=S bond compared to its amide analogue, and the soft, nucleophilic nature of the sulfur atom. wikipedia.orgdokumen.pub\n\n#### 3.1.1. Cycloaddition Reactions Leading to Heterocyclic Systems \n\nThioamides are valuable precursors for the synthesis of various heterocyclic compounds through cycloaddition reactions. These reactions leverage the reactivity of the C=S double bond or involve the thioamide acting as a multicenter reactant. For instance, thioamides bearing electron-withdrawing groups can react with benzynes in a formal [3+2]-cycloaddition, where the sulfur and nitrogen atoms of the thioamide engage the benzyne (B1209423) to form dihydrobenzothiazole products via a stabilized ammonium ylide intermediate. nih.govacs.org This demonstrates a pseudo-1,3-dipole behavior of the thioamide.\n\nAnother significant cycloaddition pathway is the Hantzsch thiazole (B1198619) synthesis, a well-established method for forming thiazole rings. This reaction involves the condensation of an α-haloketone with a primary thioamide like this compound. beilstein-journals.orgmdpi.com The process begins with the formation of an α-thioiminium salt, which can then undergo cyclization to yield the thiazole ring. beilstein-journals.org\n\n\n \n \n

Reactivity Profiles and Mechanistic Investigations of 5 Chloropentanethioamide

Reactivity Characteristics of the Chloropentane Alkyl Chain

Intramolecular Cyclization Processes Driven by the Halogen

The most probable reaction pathway for 5-Chloropentanethioamide is an intramolecular cyclization to form a six-membered heterocyclic ring. This process is driven by the nucleophilic character of the sulfur atom in the thioamide group and the electrophilic character of the carbon atom bonded to the chlorine atom.

The thioamide functional group exists in a resonance equilibrium between a neutral form and a zwitterionic form. The zwitterionic resonance structure highlights the nucleophilic nature of the sulfur atom and the electrophilic nature of the carbon atom. The lone pair of electrons on the sulfur atom can attack the electrophilic carbon of the chloropentyl chain, leading to the displacement of the chloride ion and the formation of a cyclic product.

This type of reaction is a common strategy for the synthesis of heterocyclic compounds. osi.lv In the case of this compound, the intramolecular reaction would lead to the formation of a tetrahydropyridine (B1245486) derivative with a sulfur-containing substituent. The general mechanism for this type of cyclization is illustrated below:

Scheme 1: Proposed Intramolecular Cyclization of this compound

The rate of this cyclization is influenced by several factors, including the nature of the halogen, the solvent, and the presence of a base. Generally, the reactivity of the halogen follows the order I > Br > Cl, which is consistent with the leaving group ability of the halide. The use of a non-nucleophilic base can facilitate the reaction by deprotonating the thioamide nitrogen, thereby increasing the nucleophilicity of the sulfur atom.

An illustrative representation of expected reaction conditions and products for analogous ω-haloalkylthioamides is presented in the table below.

| Halogen (X) | Typical Base | Solvent | Expected Major Product |

| Cl | NaH, K₂CO₃ | DMF, Acetonitrile (B52724) | 6-membered cyclic thioiminium salt |

| Br | K₂CO₃, Et₃N | Acetone (B3395972), THF | 6-membered cyclic thioiminium salt |

| I | None (spontaneous) | Methanol, Ethanol | 6-membered cyclic thioiminium salt |

| This table is illustrative and based on general reactivity patterns of analogous compounds. |

Synergistic and Competitive Reactivity Between Thioamide and Halogen Substituents

The thioamide and the chloroalkyl functionalities in this compound exhibit synergistic reactivity, where the presence of both groups enables the intramolecular cyclization. However, competitive intermolecular reactions can also occur, particularly at higher concentrations.

Synergistic Reactivity:

The primary synergistic interaction is the intramolecular S-alkylation leading to cyclization, as detailed in the previous section. The proximity of the nucleophilic sulfur and the electrophilic carbon center, dictated by the five-carbon chain, strongly favors the formation of a six-membered ring, which is thermodynamically and kinetically favored.

Competitive Reactivity:

Under certain conditions, intermolecular reactions can compete with the intramolecular cyclization. These can include:

Intermolecular S-alkylation: One molecule of this compound can react with another, where the thioamide sulfur of one molecule attacks the chlorinated carbon of another. This would lead to the formation of dimers or polymers. This is more likely to occur at high concentrations.

Intermolecular N-alkylation: While the sulfur atom is the more nucleophilic center in a thioamide, some N-alkylation could potentially occur, leading to different polymeric structures. nih.gov

Reaction with external nucleophiles: If other nucleophiles are present in the reaction mixture, they could compete with the thioamide sulfur in attacking the electrophilic carbon, leading to the formation of substitution products instead of the cyclized product.

The balance between intramolecular and intermolecular reactions can be controlled by reaction conditions. High dilution conditions generally favor intramolecular reactions.

The following table summarizes the potential synergistic and competitive reactions.

| Reaction Type | Description | Favorable Conditions |

| Synergistic (Intramolecular Cyclization) | The thioamide sulfur attacks the chlorinated carbon within the same molecule. | High dilution, presence of a non-nucleophilic base. |

| Competitive (Intermolecular S-alkylation) | The thioamide sulfur of one molecule attacks the chlorinated carbon of another. | High concentration. |

| Competitive (Intermolecular N-alkylation) | The thioamide nitrogen of one molecule attacks the chlorinated carbon of another. | Less likely due to lower nucleophilicity of nitrogen. |

| Competitive (Reaction with External Nucleophiles) | An external nucleophile attacks the chlorinated carbon. | Presence of strong external nucleophiles. |

| This table is illustrative and based on general principles of reactivity. |

Elucidation of Reaction Mechanisms for this compound Transformations

The elucidation of the precise reaction mechanism for the transformation of this compound would require experimental studies, such as kinetic analysis and the identification of intermediates. However, based on analogous reactions of ω-haloalkylthioamides, a plausible mechanism can be proposed.

The intramolecular cyclization of this compound is expected to proceed via a nucleophilic substitution (SN2) mechanism.

Proposed Mechanistic Steps:

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons from the sulfur atom of the thioamide group on the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside relative to the leaving group (chloride).

Transition State: A trigonal bipyramidal transition state is formed, where the sulfur atom is forming a new bond to the carbon, and the carbon-chlorine bond is breaking simultaneously.

Product Formation: The chloride ion is expelled as the leaving group, and a new carbon-sulfur bond is formed, resulting in a cyclic thioiminium salt. This is a concerted step.

Deprotonation (if a base is used): If the reaction is carried out in the presence of a base, the initially formed cyclic product may be deprotonated to give a neutral cyclic species.

Factors Influencing the Mechanism:

Stereochemistry: If the carbon atom bearing the chlorine were chiral, the SN2 mechanism would lead to an inversion of configuration at that center in the product.

Solvent Effects: Polar aprotic solvents, such as DMF or acetonitrile, are expected to facilitate this SN2 reaction by solvating the cation without strongly solvating the nucleophile.

Kinetic Studies: The reaction is expected to follow second-order kinetics, being first order in the concentration of this compound.

Further mechanistic investigations could involve computational studies to model the transition state and determine the activation energy of the cyclization process. Isotopic labeling studies could also be employed to confirm the connectivity of the atoms in the final product.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloropentanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms and the conformational preferences of molecules in solution. auremn.org.brorganicchemistrydata.org For 5-Chloropentanethioamide, both ¹H and ¹³C NMR spectroscopy provide critical data for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in its structure. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the thioamide group. Protons closer to these functional groups will resonate at a lower field (higher ppm values). Spin-spin coupling between adjacent non-equivalent protons provides information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon NMR spectrum offers complementary information, with each unique carbon atom in the molecule producing a distinct signal. nih.govnih.gov The chemical shift of the carbon atom in the C=S group of the thioamide is particularly characteristic and appears at a significantly downfield position. The signals for the carbons in the pentyl chain are influenced by their proximity to the chlorine atom and the thioamide functionality.

Conformational analysis of this compound can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com These experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule in solution. nih.govnih.gov The rotational barrier around the C-N bond of the thioamide group can also be studied using variable temperature NMR, which can provide information on the existence of different conformers in equilibrium. mdpi.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H₂N- | ~7.0 - 9.0 (broad) | - |

| -(C=S)-CH₂- | ~2.5 - 3.0 | ~40 - 50 |

| -CH₂-CH₂-Cl | ~3.5 - 3.8 | ~43 - 48 |

| -CH₂-CH₂-CH₂- | ~1.8 - 2.2 | ~25 - 35 |

| -C(=S)- | - | ~190 - 210 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Interaction Studies

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational frequencies include:

N-H stretching: Typically observed in the region of 3100-3400 cm⁻¹, often as a pair of bands for the primary thioamide.

C-H stretching: Aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=S stretching: The thioamide C=S stretch is a key characteristic band, usually found in the range of 800-1400 cm⁻¹, though its position can be influenced by coupling with other vibrations.

C-N stretching: This vibration, coupled with N-H bending, contributes to the "thioamide B" band.

C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C=S bond, being highly polarizable, often gives a strong signal in the Raman spectrum, aiding in its definitive assignment. The combination of both FT-IR and FT-Raman data allows for a more complete and reliable assignment of the vibrational modes of this compound. researchgate.net Differences in the vibrational spectra can also be used to study intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch | 3100 - 3400 | FT-IR |

| C-H stretch (aliphatic) | 2850 - 3000 | FT-IR, FT-Raman |

| C=S stretch (Thioamide I) | 800 - 1400 | FT-IR, FT-Raman |

| C-N stretch / N-H bend (Thioamide B) | 1400 - 1600 | FT-IR |

| C-Cl stretch | 600 - 800 | FT-IR, FT-Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the thioamide chromophore is the primary contributor to its UV-Vis absorption. Thioamides typically exhibit two characteristic absorption bands:

π → π* transition: This is a high-intensity absorption band, usually observed at shorter wavelengths (around 250-300 nm). rsc.org It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the thioamide group.

n → π* transition: This is a lower-intensity absorption band that occurs at longer wavelengths (typically above 300 nm). scispace.com It corresponds to the excitation of a non-bonding electron from the sulfur atom to a π* antibonding orbital.

The position and intensity of these bands can be influenced by the solvent polarity. scispace.comasm.org Studying the UV-Vis spectrum in different solvents can provide insights into the nature of the electronic transitions and the solute-solvent interactions. The presence of the chloroalkyl chain is not expected to significantly alter the primary electronic transitions of the thioamide chromophore.

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | 250 - 300 | High |

| n → π | > 300 | Low |

X-ray Diffraction Analysis for Crystalline State Molecular Geometry and Packing

X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the crystalline solid state. icdd.comicdd.com A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the exact molecular geometry and conformation adopted by the molecule in the solid state.

Furthermore, the crystal packing arrangement can be elucidated, showing how individual molecules of this compound interact with each other through forces such as hydrogen bonding (involving the N-H protons and the sulfur atom of the thioamide group) and van der Waals interactions. rsc.orggovinfo.gov This information is crucial for understanding the solid-state properties of the compound. Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline form and identify different polymorphic forms if they exist. nih.govgovinfo.gov

| Parameter | Expected Information |

|---|---|

| Bond Lengths | Precise C=S, C-N, C-C, C-H, N-H, and C-Cl bond distances. |

| Bond Angles | Valence angles around each atom, defining the molecular geometry. |

| Torsion Angles | Dihedral angles defining the conformation of the pentyl chain and the orientation of the functional groups. |

| Crystal Packing | Intermolecular interactions, such as hydrogen bonding and van der Waals contacts, and the unit cell parameters. |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of its elemental composition.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used for structural elucidation. Key fragmentation pathways for this compound would likely involve:

α-cleavage: Cleavage of the C-C bond adjacent to the thioamide group.

McLafferty rearrangement: If sterically feasible, this rearrangement could occur, involving the transfer of a gamma-hydrogen to the sulfur atom followed by cleavage.

Loss of small neutral molecules: Such as H₂S or HCl.

Cleavage of the C-Cl bond: Leading to a fragment ion corresponding to the loss of a chlorine radical.

The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a distinctive feature in the mass spectrum for any chlorine-containing fragments, aiding in their identification.

| Fragmentation Process | Expected m/z of Fragment | Significance |

|---|---|---|

| Molecular Ion [M]⁺ | Calculated molecular weight | Confirms molecular weight. |

| Loss of •Cl | [M - 35/37]⁺ | Indicates presence of chlorine. |

| Loss of H₂S | [M - 34]⁺ | Characteristic of thioamides. |

| α-cleavage | Varies depending on cleavage point | Provides information on the alkyl chain structure. |

Computational Chemistry and Theoretical Investigations on 5 Chloropentanethioamide

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations on 5-Chloropentanethioamide can elucidate its fundamental properties, including the distribution of electrons, the energies of its molecular orbitals, and its geometric parameters.

Key electronic parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. nih.gov The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comrsc.orgnih.gov For thioamides, the electronic structure is characterized by significant resonance, leading to a planar C-C(=S)-N backbone, similar to amides. researchgate.net DFT calculations can precisely determine bond lengths and angles, revealing the extent of this planarity in this compound.

Furthermore, DFT is widely used to predict spectroscopic properties. By calculating vibrational frequencies, an infrared (IR) spectrum can be simulated, allowing for the assignment of experimental peaks to specific molecular motions. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the molecule's electronic transitions. dntb.gov.ua

| C-N Bond Length | The distance between the carbon and nitrogen atoms of the thioamide group. | Shorter than a typical C-N single bond, indicating partial double bond character. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov For a flexible molecule like this compound, with its pentyl chain, MD simulations are essential for exploring its conformational landscape. These simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule folds, twists, and changes shape at a given temperature. nih.gov

MD simulations are particularly powerful for studying the influence of the environment, such as different solvents. rsc.orgresearchgate.net The conformation of this compound can be significantly affected by the polarity of the solvent. In polar solvents like water, the molecule might adopt conformations that maximize solvent exposure of its polar thioamide group, while in nonpolar solvents, it may fold to favor intramolecular interactions. researchgate.net By analyzing the trajectories from MD simulations, one can identify the most stable and frequently occurring conformations and understand the energy barriers between them. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can further enhance these studies. In a QM/MM simulation, the reactive or electronically significant part of the molecule (like the thioamide group) is treated with a high-level quantum mechanical method, while the rest of the system (the alkyl chain and solvent) is treated with a more computationally efficient classical force field. rsc.org This approach allows for an accurate description of electronic properties within a dynamic, solvated environment. scispace.com

Theoretical Exploration of Non-Covalent Interactions

Non-covalent interactions are critical in determining the structure, stability, and function of chemical systems. For this compound, two key non-covalent interactions are of particular interest: hydrogen bonding and halogen bonding.

The thioamide group (–C(=S)NH–) is an interesting participant in hydrogen bonds. Theoretical studies have consistently shown that the N-H group in a thioamide is a stronger hydrogen bond donor compared to the N-H group in an amide. researchgate.netnih.gov This increased acidity is due to the electronic properties of the thioamide functional group. researchgate.net

Conversely, the sulfur atom in the C=S bond is generally considered a weaker hydrogen bond acceptor than the oxygen atom in a C=O bond. nih.govchemrxiv.org However, the geometry of the interaction is crucial. Computational studies have shown that the hydrogen-bond accepting ability of the thioamide sulfur is highly dependent on the angle of approach, with optimal angles being between 90° and 100° relative to the C=S bond axis. nih.gov In some specific geometries, thioamides can be as strong, or even stronger, hydrogen-bond acceptors than amides. nih.gov The sulfur atom's electronic structure also features a "σ-hole," an area of positive electrostatic potential, which can influence its interactions. nih.gov Additionally, C-H bonds adjacent to the thioamide group can act as weak hydrogen bond donors to the sulfur atom (C-H···S interactions). nih.gov

Table 2: Comparison of Hydrogen Bonding Properties in Amide vs. Thioamide Systems

| Interaction Type | Amide (–CONH–) | Thioamide (–CSNH–) | Reference |

|---|---|---|---|

| N–H Donor Strength | Standard | Stronger | researchgate.net |

| C=X Acceptor Strength | Strong (Oxygen) | Weaker (Sulfur), but geometry-dependent | nih.govnih.gov |

| Optimal Acceptor Angle | ~120-180° | ~90-100° | nih.gov |

Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophilic (electron-rich) site. mdpi.com In this compound, the chlorine atom covalently bonded to the pentyl chain can act as a halogen bond donor. The strength of this interaction follows the order I > Br > Cl > F. ijres.org

Computational studies are essential for characterizing these interactions. DFT calculations can map the electrostatic potential surface of the molecule, visualizing the positive σ-hole on the chlorine atom along the axis of the C-Cl bond. mdpi.com This positive region can then interact favorably with a halogen bond acceptor, such as the sulfur atom of another this compound molecule (forming a C-Cl···S halogen bond) or other Lewis bases present in the system. researchgate.net The strength of halogen bonds can range from 5 to 180 kJ/mol, making them significant in controlling molecular self-assembly. ijres.org Theoretical calculations can predict the geometry and interaction energy of these bonds, showing that they are typically linear (C-Cl···Acceptor angle close to 180°). mdpi.com The presence of both a hydrogen bond donor (N-H) and a halogen bond donor (C-Cl) in the same molecule allows for complex and competing intermolecular interactions that can be effectively explored using computational methods. mdpi.com

Computational Prediction of Reactivity and Exploration of Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. nih.gov For this compound, theoretical methods can identify the most likely sites for nucleophilic or electrophilic attack and map out the energy profiles of potential reaction pathways. nih.gov

Methods like DFT can be used to calculate reactivity indices, such as Fukui functions, which indicate the propensity of each atom in the molecule to accept or donate electrons. nih.gov This can predict, for example, whether a nucleophile is more likely to attack the carbon of the C=S group or the carbon atom bearing the chlorine. Transition state theory, combined with DFT calculations, allows for the location of transition state structures and the calculation of activation energy barriers for different reaction pathways. nih.gov This can reveal, for instance, the energetic feasibility of a substitution reaction at the chlorinated carbon versus addition to the thioamide group. MD simulations can also be used to explore reaction dynamics, especially in complex environments like solution or enzyme active sites. nih.gov

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. Quantum chemical descriptors, which are numerical values derived from the calculated electronic structure of a molecule, are frequently used in these models.

For this compound, a variety of these descriptors can be calculated to build predictive models of its reactivity. nih.gov These descriptors provide a quantitative basis for understanding how subtle changes in structure can affect the molecule's behavior.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance for Reactivity | Reference |

|---|---|---|---|

| HOMO Energy | EHOMO | Related to the ability to donate electrons; higher values indicate greater reactivity towards electrophiles. | nih.gov |

| LUMO Energy | ELUMO | Related to the ability to accept electrons; lower values indicate greater reactivity towards nucleophiles. | nih.gov |

| HOMO-LUMO Gap | ΔE | A small gap is associated with high polarizability and high chemical reactivity. | |

| Ionization Potential | I | The energy required to remove an electron (approximated as -EHOMO). | nih.gov |

| Electron Affinity | A | The energy released when an electron is added (approximated as -ELUMO). | nih.gov |

| Global Hardness | η | Measures resistance to change in electron distribution; calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap. | nih.gov |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons; calculated as (I+A)/2. | nih.gov |

| Electrophilicity Index | ω | A global measure of electrophilic character; calculated as χ²/(2η). | |

By calculating these descriptors for this compound and related compounds, researchers can develop QSAR models to predict their reactivity in various chemical transformations without the need for extensive experimentation. researchgate.net

Coordination Chemistry of 5 Chloropentanethioamide

5-Chloropentanethioamide as a Ligand in Transition Metal Complexes

The potential of this compound to act as a ligand in transition metal complexes has not been documented. Thioamides are known to be versatile ligands, capable of coordinating to metal centers in a variety of modes, including as monodentate, bidentate, or bridging ligands. The coordination is typically facilitated by the lone pair of electrons on the sulfur atom and, in some cases, the nitrogen atom of the thioamide group. The specific binding modes and the types of transition metal ions with which this compound can form stable complexes remain to be determined.

Nature and Characterization of Metal-Thioamide Coordination Bonds

Without experimental data, the precise nature of the metal-thioamide coordination bonds in complexes of this compound cannot be characterized. Generally, the bond between a transition metal and the sulfur atom of a thioamide ligand is predominantly covalent in character. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray Photoelectron Spectroscopy (XPS) would be essential to probe the electronic environment of the thioamide group upon coordination and to understand the nature of the metal-ligand bond.

Influence of the Halogen Substituent on Coordination Geometry and Complex Stability

The chloro substituent at the 5-position of the pentyl chain in this compound is expected to exert an influence on the coordination geometry and stability of its metal complexes. This influence can be both electronic and steric. Electronically, the inductive effect of the chlorine atom could modulate the electron density on the thioamide donor atoms, thereby affecting the strength of the metal-ligand bond. Sterically, the flexible pentyl chain allows the chloro group to be positioned in various conformations, which could potentially influence the ligand's approach to the metal center and the packing of the resulting complexes. However, without empirical data, the extent and nature of these effects remain theoretical.

Catalytic and Reactivity Aspects of this compound Metal Complexes

Transition metal complexes of thioamides have been explored for their catalytic activity in various organic transformations. The reactivity of such complexes is often tuned by modifying the substituents on the thioamide ligand. The presence of a chloroalkyl group in this compound could potentially open avenues for post-coordination modification or introduce new reactive sites within the complex. However, in the absence of any synthesized complexes of this compound, their catalytic potential and reactivity patterns are entirely unknown.

Scientific Literature Lacks Data on the Supramolecular Chemistry of this compound

Despite a comprehensive search of available scientific literature, no specific research findings or data could be located for the chemical compound this compound in the context of supramolecular chemistry. As a result, a detailed analysis of its hydrogen bonding networks, halogen bonding capabilities, and potential applications in host-guest chemistry, as requested, cannot be provided at this time.

The exploration of a molecule's supramolecular chemistry is fundamental to understanding its behavior in the solid state and in solution, and it underpins the rational design of new materials and functional systems. This typically involves detailed studies of crystal structures and self-assembly processes to elucidate the nature and arrangement of intermolecular interactions.

For a compound like this compound, which possesses both a hydrogen bond donor/acceptor thioamide group and a halogen atom, its supramolecular behavior would be of significant interest. The thioamide group is known to form robust hydrogen-bonded synthons, while the chlorine atom has the potential to participate in halogen bonding, a directional interaction increasingly exploited in crystal engineering and molecular recognition.

However, without experimental or theoretical data on this compound, any discussion of its role in forming specific hydrogen or halogen bonding networks, its utility in host-guest systems, or the rational design of supramolecular architectures based on this unit would be purely speculative. Detailed research, including single-crystal X-ray diffraction studies and computational modeling, would be required to provide the scientifically accurate information necessary to construct the requested article.

At present, the scientific community has not published research that would allow for a thorough and informative discussion on the supramolecular chemistry of this compound. Therefore, the specific subsections outlined in the user's request— detailing hydrogen bonding networks, halogen bonding in molecular recognition, host-guest chemistry applications, and the rational design of supramolecular architectures—cannot be addressed with the required scientific rigor and detail.

Potential Applications in Advanced Materials Science

Integration of 5-Chloropentanethioamide as a Monomer or Cross-Linker in Polymer Systems

The unique structure of this compound, featuring a terminal chloro group and a thioamide moiety, makes it a promising candidate for incorporation into polymer chains, either as a monomer or a cross-linking agent.

As a Monomer: The chloroalkyl chain allows for nucleophilic substitution reactions, enabling its integration into polymer backbones. For instance, it could potentially react with diamines or diols in polycondensation reactions. The thioamide group, being a structural analogue of the more common amide group, can participate in forming polythioamides. Polythioamides are known for properties such as stronger metal affinity and higher refractive indices compared to their polyamide counterparts. The synthesis of polythioamides can be achieved through various methods, including the polycondensation of bis(dithioesters) with diamines or through the Willgerodt-Kindler reaction using dialdehydes, diamines, and elemental sulfur.

As a Cross-Linker: If incorporated as a side chain on a pre-existing polymer, the reactive chloro- group of this compound could be used to create cross-links between polymer chains. This process would enhance the mechanical strength, thermal stability, and solvent resistance of the material. The thioamide group could also facilitate cross-linking, potentially through coordination with metal ions or via specific chemical reactions.

Development of Functional Materials Utilizing Halogenated Thioamide Scaffolds

The combination of a halogen and a thioamide group within the same molecule opens up possibilities for creating functional materials with tailored properties.

Halogenated organic compounds are widely used in materials science for applications ranging from flame retardants to functional polymers with specific electronic properties. The chlorine atom in this compound can influence the material's polarity, solubility, and intermolecular interactions.

The thioamide group is a versatile functional group in its own right. It is known to be a strong hydrogen bond donor and can act as a ligand for various metal ions. This property could be exploited to create materials for applications such as:

Heavy metal ion sensing or sequestration : The thioamide's affinity for heavy metals could be utilized in developing sensors or filtration membranes for environmental remediation.

Catalysis : Materials embedded with thioamide moieties can serve as scaffolds for catalytic metal nanoparticles.

Luminescent materials : Thioamide complexes with certain metals are known to exhibit luminescence, which could be applied in developing optical materials.

Impact of Halogen and Thioamide Moieties on Material Properties

The presence of both chlorine and a thioamide group is expected to have a significant impact on the bulk properties of any material incorporating this compound.

Optical Properties : Thioamides can influence the refractive index of polymers, with polythioamides often exhibiting higher refractive indices than analogous polyamides. The presence of a heavy atom like chlorine can also contribute to an increase in the refractive index.

Electronic Properties : The sulfur atom in the thioamide group, with its available lone pairs of electrons, and the electronegative chlorine atom can modulate the electronic characteristics of a material. This could be relevant for applications in organic electronics.

Self-Assembly and Supramolecular Chemistry : Thioamides are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-ordered supramolecular structures. The interplay between hydrogen bonding from the thioamide and dipole-dipole interactions involving the chlorine atom could lead to the formation of complex and functional architectures.

Table 1: Potential Impact of Functional Moieties on Material Properties

| Functional Moiety | Potential Impact on Material Properties | Examples of Affected Properties |

|---|---|---|

| Thioamide (-CSNH2) | Stronger metal affinity compared to amides. Can act as a hydrogen bond donor. | Higher refractive index, potential for metal ion chelation, directs self-assembly. |

| Halogen (Chlorine, -Cl) | Increases polarity and molecular weight. Can participate in halogen bonding. | Modified solubility, increased density, potential for flame retardancy. |

| Combined Effect | Synergistic effects on intermolecular forces and reactivity. | Tunable optical and electronic properties, formation of unique supramolecular structures. |

Advanced Characterization Techniques for Materials Incorporating this compound

To fully understand the structure and properties of materials derived from this compound, a suite of advanced characterization techniques would be necessary.

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) would be crucial for confirming the successful incorporation of the monomer into a polymer chain and for determining the polymer's microstructure.

Fourier-Transform Infrared (FTIR) Spectroscopy would be used to identify the characteristic vibrational bands of the thioamide and other functional groups within the material.

X-ray Photoelectron Spectroscopy (XPS) could provide information about the elemental composition and chemical states of the atoms on the material's surface.

Thermal Analysis :

Thermogravimetric Analysis (TGA) would be employed to assess the thermal stability and decomposition behavior of the material.

Differential Scanning Calorimetry (DSC) would be used to determine key thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Microscopy and Diffraction :

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would provide insights into the surface morphology and internal structure of the material.

X-ray Diffraction (XRD) would be used to analyze the crystalline or amorphous nature of the material.

Table 2: Characterization Techniques and Their Applications

| Technique | Information Provided | Relevance to this compound Materials |

|---|---|---|

| NMR Spectroscopy | Chemical structure, composition, and connectivity. | Verifying polymerization and characterizing polymer microstructure. |

| FTIR Spectroscopy | Presence of specific functional groups. | Confirming the integrity of the thioamide group after polymerization. |

| TGA/DSC | Thermal stability, glass transition, and melting points. | Evaluating the material's performance at different temperatures. |

| XRD | Crystalline structure and phase identification. | Understanding the degree of order in the material. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-chloropentanethioamide, and how can reproducibility be ensured?

- Answer : The synthesis typically involves thioamidation of 5-chloropentanenitrile using hydrogen sulfide or ammonium sulfide under controlled conditions. To ensure reproducibility:

- Document reagent purity (e.g., ≥99% for nitrile precursors) and solvent drying protocols .

- Specify reaction parameters (temperature, pressure, catalyst loading) and monitor intermediates via TLC or in situ FTIR .

- Include detailed characterization data (e.g., H/C NMR, HRMS) in the main text, with extended spectral datasets in supplementary materials .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Spectroscopy : H NMR (DMSO-d6, δ 2.5–3.5 ppm for thioamide protons) and FTIR (C=S stretch at ~1250 cm) .

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Answer : Conduct accelerated stability studies:

- Store samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing) for 1–6 months .

- Monitor degradation via HPLC and quantify impurities (e.g., oxidation to sulfonic acid derivatives) using calibrated external standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Answer : Systematically evaluate variables:

- Catalyst effects : Compare metal catalysts (e.g., ZnCl2 vs. Al2O3) on yield and byproduct formation .

- Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio) and optimize conditions .

- Data normalization : Report yields relative to purified product mass, not crude output, to reduce variability .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in nucleophilic substitution reactions?

- Answer :

- Kinetic studies : Perform pseudo-first-order experiments under varying nucleophile concentrations to determine rate laws .

- Isotopic labeling : Use S-labeled thioamide to track sulfur participation in transition states .

- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to map energy profiles and identify intermediates .

Q. How should researchers address spectral anomalies (e.g., unexpected H NMR shifts) in this compound derivatives?

- Answer :

- Variable temperature NMR : Assess dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and -40°C .

- Solvent screening : Compare shifts in DMSO-d6 vs. CDCl3 to identify hydrogen bonding or aggregation effects .

- X-ray crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow ether diffusion) .

Q. What experimental designs are optimal for studying the biological activity of this compound analogs?

- Answer :

- Dose-response assays : Use 3–5 logarithmic concentrations (e.g., 1 nM–100 µM) with triplicate measurements to calculate IC values .

- Control groups : Include positive (e.g., cisplatin) and negative (vehicle-only) controls to validate assay robustness .

- Metabolic stability : Incubate analogs with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Methodological Guidelines

- Data presentation : Use tables to summarize key findings (e.g., Table 1: Synthetic yields under varying catalysts) and avoid redundant visualizations .

- Ethical compliance : Disclose funding sources, conflicts of interest, and animal/human subject ethics approvals in the "Acknowledgments" section .

- Literature review : Prioritize primary sources (e.g., ACS, RSC journals) over reviews when citing synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.